molecular formula C21H20ClF4NO3 B5258969 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride

Cat. No.: B5258969
M. Wt: 445.8 g/mol
InChI Key: PJVDWCUOXQZCED-SQQVDAMQSA-N
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Description

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,3,5,6-tetrafluorophenol with appropriate reagents to introduce the morpholine ring and the prop-1-enyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The compound’s fluorine atoms and morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoroterephthalaldehyde
  • 2,3,5,6-Tetrafluoroterephthalonitrile
  • 2,3,5,6-Tetrafluorophenol

Uniqueness

Compared to similar compounds, 1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride stands out due to its unique combination of fluorine atoms and the morpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[4-[2,3,5,6-tetrafluoro-4-[(E)-3-morpholin-4-ylprop-1-enyl]phenoxy]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4NO3.ClH/c1-13(27)14-4-6-15(7-5-14)29-21-19(24)17(22)16(18(23)20(21)25)3-2-8-26-9-11-28-12-10-26;/h2-7H,8-12H2,1H3;1H/b3-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVDWCUOXQZCED-SQQVDAMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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